2-Methylthiophene

Catalog No.
S585747
CAS No.
554-14-3
M.F
C5H6S
M. Wt
98.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylthiophene

CAS Number

554-14-3

Product Name

2-Methylthiophene

IUPAC Name

2-methylthiophene

Molecular Formula

C5H6S

Molecular Weight

98.17 g/mol

InChI

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3

InChI Key

XQQBUAPQHNYYRS-UHFFFAOYSA-N

SMILES

Array

solubility

112.6 mg/L @ 25 °C (exp)

Canonical SMILES

CC1=CC=CS1

The exact mass of the compound 2-Methylthiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylthiophene is a fundamental substituted heteroaromatic organosulfur compound characterized by a methyl group at the α-position (C2) of the thiophene ring. As a procurement baseline, it presents as a colorless, flammable liquid with a boiling point of 113 °C and a density of approximately 1.014 g/mL . Unlike unsubstituted thiophene, the electron-donating methyl group activates the ring, making it highly reactive toward electrophilic aromatic substitution [1]. Industrially, it is primarily procured as a regioselective building block for pharmaceutical intermediates—specifically where a 5-methyl-2-thienyl moiety is required—and as a specialized structural control agent in macromolecular materials science .

Generic substitution between methylthiophene isomers inevitably leads to catastrophic process failures due to divergent regioselectivity. The position of the methyl group dictates the site of electrophilic attack; 2-methylthiophene directs incoming electrophiles predominantly to the 5-position, whereas 3-methylthiophene directs them to the 2-position [1]. In pharmaceutical synthesis, substituting 3-methylthiophene for 2-methylthiophene will yield the incorrect molecular scaffold, rendering the resulting active pharmaceutical ingredient (API) inactive. Furthermore, in polymer chemistry, the methyl group at the 2-position blocks the critical α-carbon required for linear chain propagation, meaning 2-methylthiophene cannot be used as a drop-in monomer for standard conductive polythiophenes, unlike its 3-methyl counterpart [2].

Absolute Regiocontrol in Electrophilic Aromatic Substitution

The synthesis of thienyl-based pharmaceutical intermediates relies heavily on predictable formylation. When subjected to Vilsmeier-Haack conditions, 2-methylthiophene undergoes electrophilic substitution almost exclusively at the 5-position, yielding 5-formyl-2-methylthiophene (5-methyl-2-thiophenecarboxaldehyde). In direct contrast, the 3-methylthiophene isomer formylates at the 2-position to yield 2-formyl-3-methylthiophene [1]. This absolute divergence in product structure means that the isomers cannot be used interchangeably in any synthetic route requiring a specific methyl-thienyl orientation.

Evidence DimensionPrimary formylation position
Target Compound Data2-Methylthiophene yields 5-formyl-2-methylthiophene
Comparator Or Baseline3-Methylthiophene yields 2-formyl-3-methylthiophene
Quantified Difference100% shift in the primary site of electrophilic attack (C5 vs C2)
ConditionsVilsmeier-Haack reaction (POCl3, DMF)

Procurement of the exact isomer is mandatory for synthesizing specific drug precursors like duloxetine analogs, as the wrong isomer will produce a structurally incorrect and inactive API.

Blocked α-Position Prevents Linear Polymerization

The utility of thiophene derivatives in conducting polymers depends on the availability of the α-positions (C2 and C5) for chain propagation. 2-Methylthiophene possesses a blocked C2 position, which completely inhibits standard linear α-α' polymerization. Gel permeation chromatography (GPC) analyses of acid-catalyzed reactions demonstrate that 2-methylthiophene fails to polymerize into high-molecular-weight chains, whereas 3-methylthiophene readily forms polymers [1]. Consequently, 2-methylthiophene is utilized specifically as a chain-terminating (end-capping) agent rather than a bulk monomer.

Evidence DimensionLinear α-α' polymer formation
Target Compound Data2-Methylthiophene does not polymerize (acts as terminator)
Comparator Or Baseline3-Methylthiophene polymerizes readily (forms high-molecular-weight poly(3-methylthiophene))
Quantified DifferenceComplete inhibition of standard linear chain propagation
ConditionsAcid-catalyzed or oxidative polymerization conditions

Buyers sourcing monomers for conductive polymers must strictly avoid 2-methylthiophene, instead procuring it only when precise molecular weight control via end-capping is required.

Thermal Properties and Isomer Separation Challenges

The addition of a methyl group to the thiophene ring significantly alters its thermal profile. 2-Methylthiophene exhibits a boiling point of 113 °C, which is substantially higher than unsubstituted thiophene (84 °C) . This 29 °C difference necessitates distinct reflux and solvent recovery parameters. More critically for procurement, 2-methylthiophene boils at 113 °C, while 3-methylthiophene boils at 115 °C . This extremely narrow 2 °C differential makes the separation of crude isomer mixtures via standard fractional distillation highly inefficient and costly.

Evidence DimensionBoiling Point
Target Compound Data2-Methylthiophene: 113 °C
Comparator Or BaselineThiophene: 84 °C; 3-Methylthiophene: 115 °C
Quantified Difference+29 °C vs thiophene; -2 °C vs 3-methylthiophene
ConditionsStandard atmospheric pressure (1 atm)

The nearly identical boiling points of the methyl isomers mean buyers must procure high-purity, isomer-specific grades directly, rather than attempting to purify crude mixed-methylthiophene feedstocks in-house.

Synthesis of 5-Substituted-2-Methylthiophene Pharmaceutical Intermediates

Due to its strict regioselectivity, 2-methylthiophene is the required starting material for Vilsmeier-Haack formylation to produce 5-methyl-2-thiophenecarboxaldehyde. This intermediate is essential for synthesizing specific active pharmaceutical ingredients (APIs), including analogs of duloxetine and suprofen, where the 2-methyl-5-thienyl scaffold is non-negotiable [1].

Molecular Weight Control in Polythiophene Synthesis

Because the methyl group blocks the reactive α-position, 2-methylthiophene cannot undergo linear chain propagation. This exact property makes it highly valuable as an end-capping agent in the synthesis of conducting polymers, allowing researchers and manufacturers to precisely control the molecular weight and terminate chain growth in poly(3-methylthiophene) systems[2].

Asymmetric Friedel-Crafts Alkylation for Chiral Precursors

2-Methylthiophene serves as a highly effective substrate in enantioselective Friedel-Crafts reactions with alkyl glyoxylates. Using chiral Lewis acid catalysts, it yields hydroxy(thiophene-2-yl)acetates with up to 98% enantiomeric excess (ee), providing a direct, high-yield pathway to chiral thienyl building blocks used in advanced drug discovery[3].

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Liquid

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

98.01902136 Da

Monoisotopic Mass

98.01902136 Da

Boiling Point

112.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

d20 1.02

LogP

2.33 (LogP)
2.33

Melting Point

-63.4 °C

UNII

7115JAP77A

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.23%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24.9 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25154-40-9
554-14-3

Wikipedia

2-Methylthiophene

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Thiophene, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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